Methyl (3-fluoro-2-hydroxyphenyl)acetate
Description
Methyl (3-fluoro-2-hydroxyphenyl)acetate is a fluorinated aromatic ester characterized by a hydroxyl (-OH) group at the 2-position and a fluorine atom at the 3-position of the phenyl ring, linked to a methyl acetate moiety. This compound’s unique structure imparts distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
methyl 2-(3-fluoro-2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H9FO3/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,12H,5H2,1H3 |
InChI Key |
CXLXZFORZFAJTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of (3-fluoro-2-hydroxyphenyl)acetic Acid
A widely used synthetic approach involves the esterification of the corresponding acid, (3-fluoro-2-hydroxyphenyl)acetic acid, with methanol. The process typically uses thionyl chloride as a catalyst or activating agent to facilitate the formation of the methyl ester. The reaction conditions are generally:
- Dissolution of the acid in methanol
- Dropwise addition of thionyl chloride
- Heating the mixture at approximately 85°C for 16 hours
This method yields the methyl ester with high purity and yield, suitable for both laboratory and industrial scale preparations.
Etherification Route via 2-(3-fluoro-2-hydroxyphenyl)methyl Acetate Intermediate
An alternative synthetic pathway involves the preparation of 2-(3-fluoro-2-hydroxyphenyl)methyl acetate as a key intermediate, which undergoes subsequent etherification and esterification steps. For instance, in the synthesis of fluoropyran derivatives, this intermediate is reacted under controlled conditions to yield this compound or its derivatives.
The typical steps include:
- Reacting 2-(3-fluoro-2-hydroxyphenyl)methyl acetate with ethyl bromoacetate in N,N-dimethylformamide (DMF) with a base such as potassium carbonate under reflux.
- Extraction and purification to isolate the ester intermediate.
- Further transformation through base-catalyzed cyclization or hydrolysis steps to obtain the target methyl ester.
Analysis of Preparation Methods
Comprehensive Research Findings and Notes
Reaction Conditions Optimization : The direct esterification method is optimized for temperature and reaction time to maximize yield while minimizing side reactions such as hydrolysis or over-esterification.
Purification Techniques : Post-reaction workup typically involves extraction with organic solvents such as ethyl acetate, drying over anhydrous magnesium sulfate, and concentration under reduced pressure. Silica gel column chromatography is often employed for final purification, especially in multi-step syntheses.
Chemical Reactivity : The presence of the fluorine atom ortho to the hydroxy group influences the electronic properties of the aromatic ring, affecting reactivity in substitution and oxidation reactions. This necessitates careful control of reaction conditions during synthesis to avoid unwanted side reactions.
Industrial Scale Considerations : Automated systems controlling temperature, reagent feed rates, and pressure are used to scale the direct esterification method, ensuring reproducibility and product consistency.
Related Compound Syntheses : The synthetic routes for fluoropyran derivatives involving this compound intermediates demonstrate the compound's utility as a versatile building block in medicinal chemistry.
Summary Table of Key Synthetic Steps from Patent Literature
| Step No. | Reaction Description | Reagents/Conditions | Product/Intermediate | Yield (Approx.) |
|---|---|---|---|---|
| 1 | Etherification of 2-(3-fluoro-2-hydroxyphenyl)methyl acetate | 2-(3-fluoro-2-hydroxyphenyl)methyl acetate, ethyl bromoacetate, potassium carbonate, DMF, reflux | 2-(3-fluoro-2-phenoxyethanoic acid ethyl ester) ethyl acetate | Not specified |
| 2 | Base-catalyzed cyclization | Sodium ethylate, ethanol, 0°C to reflux 3 h | 8-fluoro-3-oxo-3,4-dihydro-2H-chromene-4-ethyl formate | Moderate |
| 3 | Hydrolysis and purification | Sodium hydroxide, DMF, reflux 20-24 h | 8-fluoro-2H-chromene-3(4H)-one | Moderate |
Note: These steps are part of derivative syntheses but illustrate the chemical transformations involving this compound intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-(3-fluoro-2-oxophenyl)acetate.
Reduction: The ester group can be reduced to an alcohol, yielding 2-(3-fluoro-2-hydroxyphenyl)ethanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Methyl 2-(3-fluoro-2-oxophenyl)acetate
Reduction: 2-(3-fluoro-2-hydroxyphenyl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-(3-fluoro-2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-fluoro-2-hydroxyphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The following compounds differ in substituents, influencing their reactivity and applications:
Physicochemical Properties
- Polarity and Solubility : The hydroxyl group in the target compound increases polarity and water solubility compared to analogs with -Cl (lipophilic) or -CF₃ (moderate polarity) .
- Boiling Point: Substituted fluorine and hydroxyl groups elevate boiling points relative to non-polar analogs (e.g., methyl acetates) due to intermolecular hydrogen bonding .
- Acidity: The -OH group (pKa ~10) is more acidic than -NH₂ (pKa ~9) but less than -NO₂ (pKa ~7), affecting deprotonation in synthetic reactions .
Biological Activity
Methyl (3-fluoro-2-hydroxyphenyl)acetate is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of a fluorine atom, a hydroxyl group, and an acetate moiety. This combination contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Antioxidant Activity : The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress in cells.
- Anticancer Properties : Studies have indicated that this compound may interfere with DNA synthesis, leading to apoptosis in cancer cells. The fluorine atom enhances binding affinity to target enzymes involved in cell proliferation.
- Hypoglycemic Effects : Research has shown that this compound can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation .
Biological Activity Data
The following table summarizes the biological activities observed for this compound in various studies:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Hypoglycemic | Activation of PPARs |
Case Studies
- Anticancer Research : In a study examining the effects of this compound on human cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the compound's ability to induce apoptosis through DNA damage pathways.
- Diabetes Management : Another investigation focused on the hypoglycemic effects of this compound. It was found to enhance insulin sensitivity and reduce blood glucose levels in diabetic models by activating PPARγ, which regulates glucose homeostasis and lipid metabolism .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl (3-fluoro-2-hydroxyphenyl)acetate, and how can yield be maximized?
- Methodological Answer : The compound can be synthesized via esterification of (3-fluoro-2-hydroxyphenyl)acetic acid with methanol, using acid catalysts like sulfuric acid. Key parameters include:
- Temperature : Maintain 60–80°C to avoid side reactions (e.g., decarboxylation).
- Solvent : Use anhydrous methanol to drive equilibrium toward ester formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity.
- Yield Optimization : Monitor reaction progress via TLC and use excess methanol (3–5 equivalents) to shift equilibrium .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : H NMR should show a singlet for the methyl ester (~3.7 ppm) and aromatic protons influenced by fluorine (e.g., coupling patterns at ~6.8–7.5 ppm). F NMR confirms fluorine presence (~-110 ppm, depending on substituents).
- HPLC-MS : Use C18 columns with acetonitrile/water gradients; molecular ion peak [M+H] should match the theoretical mass (CHFO: 184.06 g/mol).
- FT-IR : Ester carbonyl stretch (~1740 cm) and hydroxyl (phenolic) stretch (~3300 cm) .
Q. What storage conditions are recommended to prevent degradation of this compound?
- Methodological Answer : Store at 0–6°C in amber glass vials under inert gas (argon/nitrogen) to minimize hydrolysis and photodegradation. Use desiccants (e.g., silica gel) to reduce moisture. Stability testing via accelerated aging (40°C/75% RH for 1 month) can predict shelf life .
Advanced Research Questions
Q. How does the fluorine substituent at the 3-position influence the compound’s electronic properties and reactivity?
- Methodological Answer : Fluorine’s electronegativity induces electron-withdrawing effects, stabilizing the phenolic hydroxyl group (pKa ~8–10 vs. ~10–12 for non-fluorinated analogs). This enhances:
- Electrophilic Substitution : Fluorine directs incoming electrophiles to the 4- or 6-position via resonance.
- Hydrolysis Resistance : The ester group is less prone to base-catalyzed hydrolysis compared to non-fluorinated esters. Computational modeling (DFT) can quantify charge distribution and frontier molecular orbitals .
Q. What kinetic models describe the hydrolysis of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : Follows pseudo-first-order kinetics with rate dependence on [H]. Rate constants () can be determined via pH-stat titration.
- Basic Hydrolysis : Second-order kinetics (dependent on [OH]). Use Arrhenius plots (e.g., vs. 1/T) to calculate activation energy. Comparative studies with non-fluorinated analogs show slower hydrolysis due to fluorine’s electron-withdrawing effects .
Q. How can this compound be functionalized for use in drug-delivery systems?
- Methodological Answer :
- Ester Modification : React with hydrazine to form hydrazides for pH-sensitive prodrugs.
- Phenolic OH Derivatization : Acylation (e.g., with succinic anhydride) enhances water solubility.
- In Vitro Testing : Use Franz diffusion cells to assess permeability across synthetic membranes (e.g., PAMPA). LC-MS quantifies release kinetics of active metabolites .
Q. What contradictions exist in reported spectral data for structurally similar fluoro-phenyl esters, and how can they be resolved?
- Methodological Answer : Discrepancies in C NMR chemical shifts (e.g., carbonyl carbons) may arise from solvent polarity or hydrogen bonding. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
